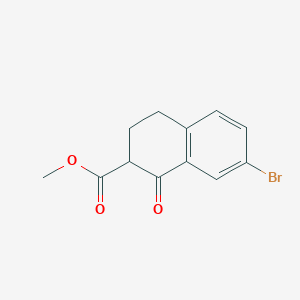
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a brominated derivative of a naphthalene compound It is characterized by the presence of a bromine atom at the 7th position, a ketone group at the 1st position, and a carboxylate ester group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a precursor naphthalene compound followed by esterification. One common method includes:
Bromination: The precursor compound, 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is brominated using bromine in the presence of a suitable solvent like chloroform.
Esterification: The brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially involving the formation of quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products like 7-amino or 7-thio derivatives.
Reduction Products: 7-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Oxidation Products: Quinone derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
Uniqueness: Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H11BrO3 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
methyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2,4,6,9H,3,5H2,1H3 |
Clave InChI |
JMLZURIQVHOIEW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C(C1=O)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


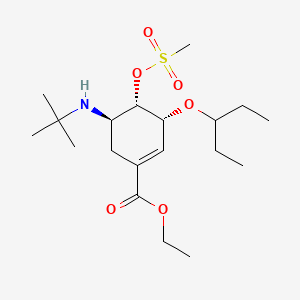


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
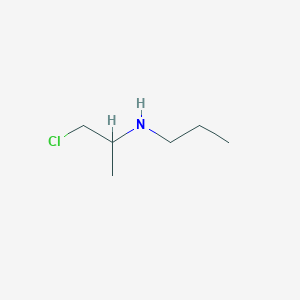
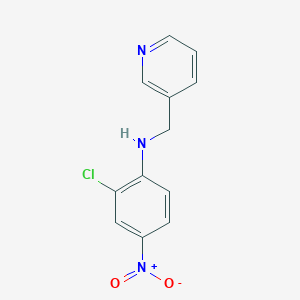
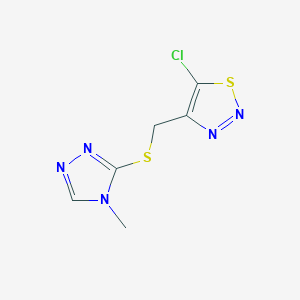
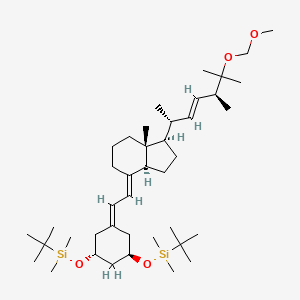
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
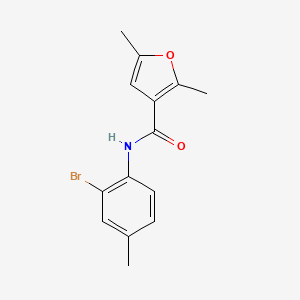
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
